Bis(5-methylfuran-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
bis(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11H,12H2,1-2H3 |
InChI Key |
QIZRZJJSSHIGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Bis 5 Methylfuran 2 Yl Methanamine
Established Synthetic Pathways and Precursor Chemistry
The foundational methods for synthesizing bis(5-methylfuran-2-yl)methanamine and related furanic amines rely on well-understood organic reactions. These pathways typically involve the transformation of functional groups on the furan (B31954) ring into the desired amine linkage.
Reductive Amination Strategies for Furan Aldehydes
Reductive amination stands as a primary and direct method for the synthesis of furan-based amines from corresponding aldehydes. This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde, such as 5-methylfurfural (B50972), with an amine source like ammonia (B1221849), followed by the in-situ reduction of the imine to the amine.
Heterogeneous catalysts are pivotal in this process, with various transition metals demonstrating efficacy. researchgate.net Nickel-based catalysts, particularly Raney Ni and Raney Co, are frequently employed. researchgate.netnih.gov For instance, the reductive amination of the related bio-derived platform molecule 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(aminomethyl)furan (B21128) (BAMF) has been extensively studied, providing insights applicable to 5-methylfurfural. nih.govresearchgate.net In these systems, high pressures of hydrogen and ammonia are typically required, along with elevated temperatures. researchgate.net The choice of catalyst and reaction conditions is critical to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu
| Catalyst | Precursor | Amine Source | Temperature (°C) | Pressure (MPa) | Yield (%) |
| Raney Ni | 5-Hydroxymethylfurfural | Ammonia | 160 | - | 82.3 |
| Raney Co/Raney Ni (stepwise) | 5-Hydroxymethylfurfural | Ammonia | 120 -> 160 | - | 88.3 |
| 10Ni/γ-Al2O3 | 5-Hydroxymethylfurfural | Ammonia | 160 | - | 86.3 |
This table presents data for the analogous synthesis of 2,5-bis(aminomethyl)furan from HMF, illustrating typical conditions and catalysts for reductive amination of furan aldehydes.
Nucleophilic Substitution Approaches for Furan Halogenated Intermediates
An alternative synthetic route involves the use of halogenated furan intermediates. In this approach, a suitable starting material, such as 2-(chloromethyl)-5-methylfuran (B3053227), is subjected to nucleophilic substitution with an appropriate nitrogen nucleophile. For the synthesis of the primary amine, this compound, this would conceptually involve a two-step process. First, 2-(chloromethyl)-5-methylfuran would react with an ammonia equivalent. The resulting primary amine, 5-methylfurfurylamine (B76237), could then act as a nucleophile itself, reacting with a second molecule of 2-(chloromethyl)-5-methylfuran to form the target secondary amine.
This method's success hinges on the reactivity of the halomethylfuran and the ability to control the extent of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. The Gabriel synthesis, a classic method for forming primary amines, could be adapted here. youtube.com This would involve reacting 2-(chloromethyl)-5-methylfuran with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. youtube.com This primary amine could then be reacted with a second equivalent of the chloromethylfuran.
Catalytic Hydrogenation of Nitrile Precursors
The catalytic hydrogenation of nitriles is a well-established industrial method for the production of primary amines. bme.hu This pathway could be adapted for the synthesis of this compound, although it would require a more complex nitrile precursor. A plausible, albeit multi-step, route would begin with the conversion of 5-methylfurfural to 5-methylfuran-2-carbonitrile.
The reduction of this nitrile to 5-methylfurfurylamine can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with metal catalysts like platinum, palladium, or nickel under a hydrogen atmosphere. youtube.comyoutube.com To form the target secondary amine, the resulting primary amine could then be reacted with 5-methylfurfural under reductive amination conditions or with a halomethylfuran via nucleophilic substitution as described previously. The direct synthesis from a dinitrile precursor, while theoretically possible, is less common. The hydrogenation of nitriles is often performed in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.com
Advanced Synthetic Modifications and Optimization
As the demand for sustainable and precisely tailored chemical compounds grows, advanced synthetic methods are being developed. These focus on improving efficiency, selectivity, and the environmental profile of the synthesis of molecules like this compound.
Chemo- and Regioselective Synthesis of Analogues
The synthesis of analogues of this compound, where the furan rings are substituted at different positions, requires a high degree of chemo- and regioselectivity. This involves directing reactions to a specific functional group or position on the molecule, especially when multiple reactive sites are present. For example, if starting with a furan derivative containing both an aldehyde and another functional group, selective protection-deprotection strategies might be necessary to ensure the reductive amination occurs only at the desired aldehyde.
Furthermore, regioselective functionalization of the furan ring itself, prior to the amine-forming reactions, allows for the introduction of various substituents. Methodologies for the base-promoted, regioselective synthesis of substituted heterocycles are being developed that could be applied to create a diverse library of furan-based precursors for amine synthesis. rsc.org These advanced strategies provide access to a wider range of analogues with potentially tailored properties.
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places a strong emphasis on green and sustainable practices. For the synthesis of this compound, this translates to several areas of optimization. A key aspect is the use of starting materials derived from renewable biomass. 5-methylfurfural itself can be obtained from the dehydration of C6 sugars found in lignocellulosic biomass.
Another green approach is the use of transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. rsc.org Catalytic transfer hydrogenation can utilize hydrogen donors like formic acid, offering a potentially safer and more sustainable reduction method for the imine intermediate in reductive amination. rsc.org The development of an efficient one-pot, two-step synthesis of a related compound, 2,5-bis(N-methyl-aminomethyl)furan, from HMF highlights the progress in creating more streamlined and efficient processes that minimize waste and energy consumption. rsc.org The use of reusable heterogeneous catalysts also aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.gov
Flow Chemistry Applications for Scalable Synthesis
For the large-scale industrial production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. Flow chemistry enables superior control over reaction parameters, enhances safety, and facilitates process automation, leading to improved efficiency and product consistency.
A continuous flow process for the synthesis of this compound would typically employ a packed-bed reactor. This reactor would be filled with a solid-supported heterogeneous catalyst, such as one of the nickel, cobalt, or ruthenium-based systems previously discussed. mdpi.comnih.gov
The operational workflow would involve:
A solution of the precursor, Bis(5-methylfuran-2-yl)methanone, dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and mixed with an ammonia source, is continuously pumped into the reactor system.
Simultaneously, a stream of high-pressure hydrogen gas is introduced and mixed with the liquid feed.
The mixture flows through the heated, catalyst-packed column where the reductive amination reaction occurs.
The product stream exits the reactor and proceeds to downstream purification steps, which can also be integrated into the continuous flow line.
Table 2: Comparison of Batch vs. Flow Synthesis for Reductive Amination
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to temperature gradients and reduced selectivity. | Excellent, due to high surface-area-to-volume ratio, ensuring uniform temperature and efficient mixing. |
| Safety | Higher risk due to large volumes of reagents and high-pressure gases. | Inherently safer due to small reactor volumes and better control over reaction conditions. |
| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the process for longer times ("scale-out") or by using larger reactors. |
| Process Control | Difficult to precisely control parameters throughout the large reactor volume. | Precise and automated control over temperature, pressure, and residence time. |
| Productivity & Consistency | Can have batch-to-batch variability. | High throughput and consistent product quality. |
Chemical Reactivity and Mechanistic Investigations of Bis 5 Methylfuran 2 Yl Methanamine
Fundamental Reaction Pathways
The reactivity of bis(5-methylfuran-2-yl)methanamine is dictated by the interplay between the nucleophilic and basic nature of the secondary amine and the electron-rich character of the furan (B31954) rings.
The secondary amine group, situated between two furan rings, is susceptible to oxidation. Analogous to the oxidation of dibenzylamines, the methanamine moiety in this compound is expected to undergo oxidation to form the corresponding imine, N-(5-methylfuran-2-yl)methylene)-5-methylfuran-2-amine. This transformation can be achieved using various oxidizing agents. For instance, metal-free oxidative coupling of benzylamines to imines has been demonstrated using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere researchgate.net. Similarly, copper-based catalysts, such as CuO-Al2O3, have been shown to be effective for the oxidation of both primary and secondary benzylamines to imines nih.gov.
The furan rings themselves are also prone to oxidation, which can lead to ring-opening products. The oxidation of furans, particularly with reagents like Mn(III)/Co(II) catalysts, can proceed through an endoperoxide intermediate to yield 1,4-dicarbonyl compounds mdpi.com. Therefore, controlling the selectivity of the oxidation to favor the methanamine moiety over the furan rings would be a key challenge in synthetic applications.
| Starting Material | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |
| Dibenzylamine (B1670424) | 4,6-Dimethoxysalicylic acid, O₂ | N-Benzylidenebenzylamine | High | researchgate.net |
| Dibenzylamine | CuO-Al₂O₃, O₂ | N-Benzylidenebenzylamine | Good | nih.gov |
| Dibenzylamine | H₂O₂, Methyltrioxorhenium (MTO) | Nitrone | 66-78 | frontiersin.org |
This table presents data for the oxidation of dibenzylamine as an analogue to predict the reactivity of this compound.
The furan rings in this compound are generally stable under conditions typically used for the reduction of other functional groups. For example, studies on the reductive amination of furan-based aldehydes and alcohols to produce amines like 2,5-bis(aminomethyl)furan (B21128) show that the furan nucleus remains intact during catalytic hydrogenation over metals like Raney Nickel researchgate.net. This suggests that it would be possible to perform reductive modifications on derivatives of this compound without affecting the furan rings.
A key reductive pathway would be the reduction of the corresponding imine (formed via oxidation) back to the secondary amine. More significantly, reductive amination of 5-methylfurfural (B50972) with (5-methylfuran-2-yl)methanamine would be a primary route to synthesize the title compound and its derivatives. The reductive amination of furfural (B47365) to furfurylamine (B118560) is a well-established process using heterogeneous metal catalysts taylorfrancis.com.
While reductive deamination of primary amines is a known reaction, its application to secondary amines like this compound is less common but theoretically possible, likely proceeding through an iminium intermediate frontiersin.org.
| Substrate(s) | Catalyst/Reducing Agent | Product | Yield (%) | Reference |
| 5-Hydroxymethylfurfural (B1680220), NH₃, H₂ | Raney Ni | 2,5-Bis(aminomethyl)furan | 60.7 | researchgate.net |
| 2,5-Diformylfuran, NH₃, H₂ | Raney Ni | 2,5-Bis(aminomethyl)furan | up to 95 | researchgate.net |
| Furfural, NH₃, H₂ | Raney Ni | Furfurylamine | 100 | researchgate.net |
This table provides data on the synthesis of furan-containing amines through reductive amination, a key method for producing compounds like this compound.
The secondary amine in this compound is nucleophilic and can undergo substitution reactions. The most common of these is N-alkylation with alkyl halides. However, the direct alkylation of secondary amines is often difficult to control and can lead to the formation of a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt due to the increased nucleophilicity of the product amine researchgate.netrsc.org.
A more controlled method for substitution at the nitrogen atom would involve acylation with acid chlorides or anhydrides to form the corresponding amide. The amide could then potentially be reduced to the tertiary amine.
Another potential site for substitution is the meso-carbon, the carbon atom situated between the two furan rings. Studies on bis(furan-2-yl)methane have shown that this position can be selectively deprotonated using a strong base like n-butyllithium to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at the meso-position researchgate.netsigmaaldrich.com.
| Substrate | Reagent | Product Type | Comments | Reference |
| Ammonia (B1221849) | Ethyl bromide | Primary, secondary, tertiary amines, and quaternary salt | Poorly selective, leads to a mixture of products. | researchgate.netrsc.org |
| Bis(furan-2-yl)methane | 1. n-BuLi 2. Electrophile | Meso-substituted bis(furan-2-yl)methane | Highly regioselective substitution at the meso-carbon. | researchgate.netsigmaaldrich.com |
This table illustrates common substitution patterns for amines and a method for substitution at the meso-position of a related bis(furyl)methane.
Detailed Mechanistic Elucidation of Key Reactions
Due to the lack of specific studies on this compound, the mechanistic details of its reactions are projected from established principles of furan and amine chemistry.
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The rate of electrophilic aromatic substitution in furan is significantly faster than in benzene (B151609) mdpi.com. The presence of the electron-donating methyl groups at the 5-positions and the -(CH₂-NH-CH₂)- bridge at the 2-positions would further activate the furan rings towards electrophilic substitution.
Electrophilic attack preferentially occurs at the C5 (or C2) position of the furan ring due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. In this compound, the C5 positions are occupied by methyl groups, so electrophilic attack would be directed to the C3 and C4 positions. The kinetics of reactions of hydroxyl radicals with furan and its alkylated derivatives show a negative temperature dependence, indicating that the dominant pathway is the addition of the electrophile to the ring.
The thermodynamics of reactions involving the furan ring, such as Diels-Alder cycloadditions, are complex. The aromaticity of the furan ring is relatively low (around 18 kcal/mol), making cycloaddition reactions thermally reversible taylorfrancis.commdpi.com. This interplay between kinetics and thermodynamics is a key feature of furan chemistry taylorfrancis.com.
| Furan Derivative | Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹) | -Ea/R (K) | Reference |
| Furan | (3.34 ± 0.48) × 10⁻¹¹ | 510 ± 71 | |
| 2-Methylfuran (B129897) | (7.38 ± 0.37) × 10⁻¹¹ | 716 ± 79 | |
| 2,5-Dimethylfuran | (1.10 ± 0.10) × 10⁻¹⁰ | - |
This table shows kinetic data for the reaction of hydroxyl radicals with furan and its methylated analogues, illustrating the high reactivity of the furan ring.
The methylene (B1212753) carbons of the -CH₂-NH-CH₂- bridge in this compound are prochiral centers. If the two substituents on the nitrogen atom are different (for example, in a tertiary amine derivative), the molecule becomes chiral. Reactions that create a new stereocenter at the nitrogen atom or at the meso-carbon could potentially proceed with stereoselectivity.
For instance, in the synthesis of chiral bis(indolyl)methanes, asymmetric Friedel-Crafts reactions have been employed to generate products with high enantioselectivity. These reactions often utilize a chiral catalyst to control the stereochemical outcome. A similar approach could potentially be applied to reactions involving this compound, for example, in the addition of the amine to a prochiral electrophile or in the catalyzed substitution at the meso-position. The stereochemistry of such transformations would be highly dependent on the reaction conditions and the nature of any chiral catalysts or auxiliaries used.
Role of Substituents on Furan Ring Activation and Deactivation
The chemical reactivity of the furan ring in this compound is fundamentally governed by the electronic properties of its substituents. The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. numberanalytics.comresearchgate.net This inherent reactivity is further modulated by the groups attached to it, which can either enhance (activate) or diminish (deactivate) its nucleophilicity. The primary mechanisms through which substituents exert their influence are inductive effects and resonance effects.
In the context of this compound, each furan ring bears two key substituents: a methyl group (-CH₃) at the 5-position and an aminomethyl group (-CH₂NH₂) at the 2-position, linked via the central methane (B114726) bridge.
The aminomethyl group is also an activating substituent. While the nitrogen's lone pair is insulated from the furan ring's pi-system by a methylene (-CH₂) bridge, preventing a direct resonance donation, the amino group is electron-donating by induction. Groups that possess an atom with a lone pair adjacent to an aromatic system are typically strong activators. pbworks.commasterorganicchemistry.com In this case, the electron-donating nature of the nitrogen atom enhances the electron density of the furan ring, albeit to a lesser extent than a directly attached amino group.
Collectively, the presence of both a methyl group and an aminomethyl group on each furan ring renders the heterocyclic systems in this compound "activated." This heightened nucleophilicity makes them more susceptible to attack by electrophiles compared to unsubstituted furan.
Research into substituted furans consistently shows that electrophilic attack occurs preferentially at the C2 and C5 positions. numberanalytics.com This regioselectivity is due to the superior resonance stabilization of the carbocation intermediate formed when the electrophile adds to one of these positions, as the positive charge can be delocalized onto the oxygen atom. numberanalytics.com In this compound, both the C2 and C5 positions are occupied. This structural feature implies that any further electrophilic substitution on the furan rings would be directed to the less reactive C3 or C4 positions, which would proceed at a significantly slower rate.
The influence of different types of substituents on furan ring reactivity is a well-established principle in organic chemistry. Electron-donating groups (EDGs) increase the rate of electrophilic substitution, while electron-withdrawing groups (EWGs) decrease it. This is because EDGs stabilize the positively charged intermediate, lowering the activation energy of the reaction, whereas EWGs destabilize it.
Interactive Data Tables
The following tables provide a generalized overview of how different substituents affect the reactivity and regioselectivity of the furan ring, illustrating the principles applicable to this compound.
Table 1: Relative Reactivity of Substituted Furans in Electrophilic Aromatic Substitution (EAS)
| Compound | Substituent | Classification of Substituent | Effect on EAS Rate (Relative to Furan) |
| Furan | -H | Reference | Baseline |
| 2-Methylfuran | -CH₃ | Activating (Weak) | Faster |
| 2-Bromofuran | -Br | Deactivating (Weak) | Slower |
| 2-Nitrofuran | -NO₂ | Deactivating (Strong) | Much Slower |
| Furan-2-carboxylic acid | -COOH | Deactivating (Moderate) | Slower |
Table 2: General Directing Effects of Substituents on the Furan Ring
| Substituent Type | Example(s) | Electronic Effect | Ring Activity | Directing Influence for EAS |
| Alkyl | -CH₃, -C₂H₅ | Electron Donating (Inductive, Hyperconjugation) | Activating | 2- and 5- positions |
| Alkoxy | -OCH₃ | Electron Donating (Resonance) > Withdrawing (Inductive) | Activating | 2- and 5- positions |
| Halogen | -Br, -Cl | Electron Withdrawing (Inductive) > Donating (Resonance) | Deactivating | 2- and 5- positions |
| Carbonyl | -CHO, -COR | Electron Withdrawing (Resonance, Inductive) | Deactivating | 3- and 4- positions |
| Nitro | -NO₂ | Electron Withdrawing (Resonance, Inductive) | Deactivating | 3- and 4- positions |
Theoretical and Computational Chemistry Studies of Bis 5 Methylfuran 2 Yl Methanamine
Quantum Chemical Characterization
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of molecules. For Bis(5-methylfuran-2-yl)methanamine, while direct computational studies are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by drawing parallels with computational analyses of similar furan (B31954) derivatives. globalresearchonline.netresearchgate.netresearchgate.netcore.ac.uk Methodologies such as Density Functional Theory (DFT) are commonly employed for these investigations, often using basis sets like 6-311G(d,p) or cc-pVTZ to provide a balance between accuracy and computational cost. globalresearchonline.netbhu.ac.in
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netyoutube.com
For furan derivatives, the HOMO is typically a π-orbital distributed across the furan ring, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net In this compound, it is anticipated that the HOMO would be delocalized over the two furan rings and the nitrogen atom of the amine group, reflecting the electron-donating nature of these moieties. The LUMO would likely be distributed over the furan rings' antibonding orbitals. The presence of methyl groups, being electron-donating, would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted furan analogs.
The charge distribution, often analyzed using methods like Mulliken population analysis, reveals the partial charges on each atom. bhu.ac.in In this compound, the nitrogen atom is expected to carry a partial negative charge due to its higher electronegativity, while the adjacent carbon and hydrogen atoms would have partial positive charges. This charge distribution is critical in understanding intermolecular interactions and the molecule's reactive sites.
Table 1: Expected Electronic Properties of this compound based on Analogous Furan Compounds
| Property | Expected Characteristic | Significance |
| HOMO | Delocalized π-orbital over furan rings and nitrogen atom | Electron-donating ability |
| LUMO | Delocalized π*-antibonding orbital over furan rings | Electron-accepting ability |
| HOMO-LUMO Gap | Moderate; influenced by methyl and amine groups | Chemical reactivity and stability |
| Charge Distribution | Negative charge on nitrogen; positive on adjacent atoms | Reactivity sites and intermolecular interactions |
The three-dimensional structure of this compound is essential for its function and interactions. Molecular geometry optimization, typically performed using methods like DFT, seeks to find the lowest energy arrangement of atoms. medcrave.comclockss.org For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial to identify the most stable conformers.
Table 2: Predicted Geometrical Parameters for the Optimized Structure of this compound
| Parameter | Predicted Value Range (based on furan derivatives) | Reference Compounds |
| C-O bond length (furan ring) | 1.36 - 1.37 Å | Furan, 2-methylfuran (B129897) globalresearchonline.net |
| C=C bond length (furan ring) | 1.35 - 1.44 Å | Furan, 2-methylfuran globalresearchonline.netclockss.org |
| C-N bond length | ~1.47 Å | (5-Phenylfuran-2-yl)methanamine (B3023609) derivatives mdpi.comnih.gov |
| Furan ring planarity | Nearly planar | Furan, N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine clockss.org |
Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a detailed assignment of the observed spectral bands can be made. globalresearchonline.netcore.ac.uk For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the furan rings, the amine group, and the methyl groups.
The C-H stretching vibrations of the furan ring are typically observed in the 3100-3200 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations of the furan ring usually appear between 1400 and 1600 cm⁻¹. globalresearchonline.netchemicalpapers.com The C-O-C stretching of the furan ring is expected in the 1000-1200 cm⁻¹ range. researchgate.net The N-H stretching vibrations of the primary amine would be found in the 3300-3500 cm⁻¹ region, while the N-H bending (scissoring) mode would be around 1600 cm⁻¹. The C-N stretching vibration is anticipated in the 1000-1200 cm⁻¹ region. The methyl group C-H stretching and bending vibrations would also be present in their characteristic regions.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretch (amine) | 3300 - 3500 | General amine spectra |
| C-H Stretch (furan) | 3100 - 3200 | globalresearchonline.net |
| C-H Stretch (methyl) | 2850 - 3000 | General methyl group spectra |
| C=C Stretch (furan) | 1400 - 1600 | globalresearchonline.netchemicalpapers.com |
| N-H Bend (amine) | ~1600 | General amine spectra |
| C-O-C Stretch (furan) | 1000 - 1200 | researchgate.net |
| C-N Stretch | 1000 - 1200 | General amine spectra |
Reaction Mechanism Modeling
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient intermediates and transition states that are often difficult to observe experimentally.
The synthesis of this compound likely proceeds through the reductive amination of 5-methylfurfural (B50972). This process typically involves two key steps: the formation of an imine intermediate and its subsequent reduction. masterorganicchemistry.comacs.orgnih.govfiveable.me
Computational modeling of this pathway would involve calculating the energies of the reactants, intermediates, and products for each step. The initial step is the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 5-methylfurfural to form a hemiaminal intermediate. youtube.com This is followed by the dehydration of the hemiaminal to yield the corresponding imine. The second major step is the reduction of the imine, typically with a hydride source like sodium borohydride, to form the final amine product. masterorganicchemistry.com Another molecule of 5-methylfurfural could then react with the primary amine formed in a similar fashion to yield the final product. Alternatively, the reaction could proceed via the condensation of two equivalents of 5-methylfurfural with ammonia.
For each step in the proposed reaction mechanism, a transition state (TS) exists, which represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of these transition states is crucial for understanding the reaction kinetics. worktribe.com
In the formation of the imine, the transition state for the initial nucleophilic attack would involve the partial formation of the C-N bond and breaking of the C=O double bond. The subsequent dehydration step would have a transition state associated with the departure of a water molecule. For the reduction of the imine, the transition state would involve the transfer of a hydride ion to the imine carbon.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational studies can map out the entire potential energy surface of the reaction, providing a detailed understanding of the reaction mechanism and the factors that influence its efficiency. While specific energy barriers for the synthesis of this compound are not available, studies on similar imine formations and reductions provide a framework for what to expect. worktribe.com
Solvent Effects on Reactivity Using Implicit and Explicit Models
In the realm of computational chemistry, understanding the influence of the solvent environment on chemical reactions is paramount for accurately predicting reactivity, reaction mechanisms, and product selectivity. For a molecule such as this compound, the surrounding solvent can significantly impact its behavior in a reaction through various interactions, including electrostatic interactions, hydrogen bonding, and van der Waals forces. Theoretical and computational chemistry studies employ different models to simulate these solvent effects, primarily categorized as implicit and explicit solvent models. While no specific computational studies focusing exclusively on the solvent effects on the reactivity of this compound have been reported in the literature, the principles can be thoroughly examined by referencing studies on analogous furan-containing compounds.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. wikipedia.orgnumberanalytics.com This approach simplifies the computational complexity by averaging the effect of the solvent over the entire solute molecule. wikipedia.org Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnumberanalytics.com These models are computationally efficient and can provide valuable insights into the general effects of solvent polarity on reaction energetics. wikipedia.org For instance, in reactions where the transition state is more polar than the reactants, a higher polarity solvent would be expected to lower the activation energy barrier, thereby accelerating the reaction rate.
Explicit solvent models, on the other hand, treat individual solvent molecules as distinct entities in the simulation. fiveable.me This approach allows for the detailed, atomistic description of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules like water or alcohols. fiveable.me Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed in this context, where the reacting system (solute) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a more computationally economical molecular mechanics force field. rsc.orgresearchgate.net While computationally more demanding, explicit solvent models can capture effects that are inaccessible to implicit models, such as the direct participation of solvent molecules in the reaction mechanism or the specific arrangement of the solvent shell around the solute. wikipedia.orgfiveable.me
A comparative study on a silver-catalyzed furan ring-closure reaction provides valuable insights into the application and findings of both implicit and explicit solvent models. rsc.orgresearchgate.net In this research, the reaction pathways were analyzed in the gas phase and in the presence of dimethylformamide (DMF) as a solvent, using both the SMD implicit solvent model and explicit QM/MM simulations. The study revealed that for the furan ring-closure, both methodologies were capable of correctly identifying the most and least favorable reaction pathways. rsc.orgresearchgate.net
The following table illustrates the type of data that can be generated from such computational studies, comparing the calculated activation free energies (ΔG‡) for a hypothetical reaction of a furan derivative in different solvent models.
| Reaction Pathway | Gas Phase (ΔG‡, kcal/mol) | Implicit Solvent (SMD) (ΔG‡, kcal/mol) | Explicit Solvent (QM/MM) (ΔG‡, kcal/mol) |
| Pathway A | 25.0 | 22.5 | 21.8 |
| Pathway B | 30.2 | 28.1 | 27.5 |
| Pathway C | 28.5 | 26.3 | 25.9 |
| This table is a hypothetical representation based on trends observed in computational studies of furan derivatives and is intended for illustrative purposes only, as no direct data for this compound is available. |
The data in the table demonstrates that the inclusion of solvent effects, whether implicit or explicit, generally leads to a stabilization of the transition state and a reduction in the activation free energy compared to the gas phase. Furthermore, the explicit solvent model can provide a slightly different energetic profile compared to the implicit model, which can be crucial for a precise understanding of the reaction mechanism.
Further analysis in the study on the furan ring-closure reaction using QM/MM simulations showed that despite the highly polar nature of the DMF solvent, there was no direct participation of solvent molecules in the reaction, nor were there any site-specific interactions with the reactant. rsc.orgresearchgate.net This finding suggests that for certain reactions involving furan derivatives, the solvent shell is mobile and its effects can be adequately captured by the more computationally efficient implicit solvent models. rsc.orgresearchgate.net
In the context of this compound, the choice between an implicit and explicit solvent model would depend on the specific reaction being investigated. For reactions where specific hydrogen bonding interactions between the amine functionality and the solvent are expected to play a critical role in the mechanism, an explicit solvent model would be more appropriate. Conversely, for reactions where the primary influence of the solvent is its bulk polarity, an implicit model may suffice to provide a reasonable description of the solvent effects on reactivity.
Advanced Spectroscopic and Structural Elucidation Techniques for Bis 5 Methylfuran 2 Yl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Dynamics
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For Bis(5-methylfuran-2-yl)methanamine, a secondary amine bearing two 5-methylfuran moieties, NMR provides critical information about the connectivity of atoms, their chemical environment, and the dynamic processes the molecule may undergo.
A detailed analysis of the ¹H and ¹³C NMR spectra would be the initial step. Based on known data for furan (B31954) and its derivatives, the proton spectrum of this compound is expected to show distinct signals for the methyl protons, the furan ring protons, the methylene (B1212753) bridge protons, and the amine proton. The furan ring protons would likely appear as doublets, and their coupling constants would be indicative of their relative positions on the furan ring. The methyl protons would present as a singlet, while the methylene protons adjacent to the nitrogen would also likely be a singlet, though its chemical shift would be influenced by the electron-withdrawing nature of the nitrogen atom. The amine proton signal is often broad and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the proton data, with distinct signals for the methyl carbons, the furan ring carbons (both substituted and unsubstituted), and the methylene bridge carbon. The chemical shifts of these carbons provide insight into the electronic environment of each atom within the molecule.
| Proton (¹H) NMR | Expected Chemical Shift (ppm) | Carbon (¹³C) NMR | Expected Chemical Shift (ppm) |
| Methyl Protons | ~2.2-2.4 | Methyl Carbon | ~13-15 |
| Methylene Protons | ~3.8-4.0 | Methylene Carbon | ~40-50 |
| Furan Ring Protons | ~6.0-7.5 | Furan Ring Carbons | ~105-155 |
| Amine Proton | Variable (broad) |
Note: The expected chemical shifts are based on data from analogous compounds such as (5-methylfuran-2-yl)methanamine and other furan derivatives. Actual values for this compound may vary.
Multinuclear NMR for Heteroatom Probing (e.g., ¹⁵N NMR)
To directly probe the nitrogen atom in this compound, ¹⁵N NMR spectroscopy is an invaluable tool. Although the natural abundance of the ¹⁵N isotope is low (0.37%), modern NMR techniques, such as those employing polarization transfer from protons (e.g., INEPT), can provide high-quality spectra. researchgate.net The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, including its hybridization state, the nature of its substituents, and intermolecular interactions like hydrogen bonding. researchgate.net
For a secondary amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range for secondary aliphatic amines, which is generally between 0 and 90 ppm relative to nitromethane. science-and-fun.de The precise chemical shift would be influenced by the electron-donating or -withdrawing nature of the 5-methylfurfuryl groups. Comparison of the ¹⁵N chemical shift with that of simpler furfurylamines would provide insight into the electronic effects of having two such groups attached to the same nitrogen atom.
Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., NOESY, DOSY)
To unravel the complex structural and dynamic features of this compound, advanced 2D NMR techniques are essential.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons within the molecule. For this compound, a NOESY experiment would be crucial for determining the preferred conformation of the molecule in solution. Cross-peaks between the methylene bridge protons and the protons on the furan rings would indicate their spatial closeness, helping to define the rotational orientation of the furan rings relative to the central amine linkage.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for studying mixtures and for determining the size and shape of molecules in solution. A DOSY experiment on a pure sample of this compound would yield a single diffusion coefficient, which can be correlated with the hydrodynamic radius of the molecule. This information can be used to study aggregation or complex formation in solution.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This level of precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₁₅NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Ion | Calculated Exact Mass |
| [C₁₃H₁₅NO₂ + H]⁺ | 218.1176 |
| [C₁₃H₁₅NO₂ + Na]⁺ | 240.0995 |
Tandem Mass Spectrometry for Structural Characterization of Fragments
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments.
The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. Cleavage of the C-N bond, a common fragmentation pathway for amines, would be expected. youtube.com This would likely lead to the formation of a stable furfuryl-type cation.
Plausible Fragmentation Pathways:
Loss of a 5-methylfurfuryl radical: This would result in a prominent fragment ion corresponding to the [M - C₆H₇O]⁺ species.
Formation of the 5-methylfurfuryl cation: Cleavage of the C-N bond could lead to the formation of the [C₆H₇O]⁺ ion, which would be a characteristic fragment for this class of compounds.
Rearrangement and subsequent fragmentation: The furan rings themselves can undergo ring-opening and other rearrangements upon energetic activation, leading to a more complex fragmentation pattern.
A detailed analysis of the tandem mass spectrum of 2,5-bis(4-amidinophenyl)furan, a related compound, has shown that fragmentation can involve unusual homolytic bond cleavages. nih.gov Similar complex fragmentation pathways could also be anticipated for this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 218.1 | 123.1 | C₆H₇O |
| 218.1 | 95.0 | C₇H₈NO |
Note: The proposed fragmentation is predictive and based on the general fragmentation patterns of amines and furan compounds.
X-ray Crystallography for Solid-State Structural Determination
While NMR and mass spectrometry provide invaluable information about the structure and dynamics of molecules in solution and the gas phase, respectively, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
An X-ray crystal structure of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the two 5-methylfuran rings relative to each other.
Intermolecular interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding involving the amine proton and the furan oxygen atoms, as well as other non-covalent interactions.
While a crystal structure for this compound is not currently available in the public domain, the structures of related furan derivatives have been reported. These structures can provide insights into the likely packing motifs and conformational preferences of the title compound.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in materials science and pharmaceutical development. While no specific polymorphism studies on this compound have been reported in the public domain, its molecular structure suggests a high potential for polymorphic behavior.
The key to polymorphism lies in the molecule's conformational flexibility and the variety of intermolecular interactions it can form. This compound possesses several rotatable bonds: the two C-C bonds connecting the furan rings to the central methylene carbon and the two C-N bonds of the amine group. Rotation around these bonds can lead to different molecular conformations, which can then pack in various ways to form distinct crystal structures.
The principles of crystal engineering can be applied to predict and potentially control the crystallization of specific polymorphs. This involves the rational design of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, the primary amine group is a strong hydrogen bond donor, while the oxygen atoms in the furan rings and the nitrogen atom of the amine can act as hydrogen bond acceptors. This allows for the formation of a variety of hydrogen-bonding networks, a key factor in the generation of polymorphs.
A pertinent example of polymorphism in a furan-containing compound is seen in nitrofural (5-nitro-2-furaldehyde semicarbazone). Studies have revealed the existence of at least three polymorphic forms (3α, 3β, and 3γ) for this compound. These polymorphs arise from different molecular conformations (syn- and anti-periplanar arrangements of the furan oxygen and imine nitrogen) and distinct hydrogen-bonding patterns. This case underscores the likelihood that a molecule like this compound, with its own set of conformational possibilities and hydrogen-bonding sites, could also exhibit a rich polymorphic landscape.
To illustrate the structural diversity in related compounds, the following table presents crystallographic data for several furan derivatives. This data provides a basis for predicting the potential crystal systems and unit cell parameters for this compound.
Table 1: Crystallographic Data for Selected Furan Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C18H12F2N2O | Monoclinic | C2/c | a = 18.256(3) Å, b = 6.0270(10) Å, c = 14.288(2) Å, β = 108.878(2)° |
| (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone | C10H6O4S2 | Orthorhombic | Pccn | a = 13.6900(13) Å, b = 7.9611(7) Å, c = 9.9042(10) Å |
| racemic [(1R,2S,3R,4S,6S)-2,6-bis(furan-2-yl)-4-hydroxy-4-(thiophen-2-yl)cyclohexane-1,3-diyl]bis(thiophen-2-ylmethanone) | C28H22O5S3 | Triclinic | P-1 | a = 9.2730(4) Å, b = 11.2343(5) Å, c = 13.2043(6) Å, α = 81.339(2)°, β = 71.932(2)°, γ = 81.569(2)° |
Intermolecular Interactions in the Crystalline State
The stability and packing of molecules in a crystal are dictated by a delicate balance of various intermolecular interactions. For this compound, a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces are expected to be the primary drivers of its supramolecular architecture.
Hydrogen Bonding: The presence of a primary amine group makes hydrogen bonding a dominant feature in the crystal packing of this compound. The N-H groups can act as hydrogen bond donors, while the furan oxygen atoms and the amine nitrogen atom can serve as acceptors. This could lead to the formation of several types of hydrogen bonds:
N-H···O: Hydrogen bonds between the amine protons and the oxygen atoms of the furan rings are highly probable.
N-H···N: Intermolecular hydrogen bonds between the amine group of one molecule and the nitrogen of another could lead to the formation of dimers or chains.
C-H···π: Interactions between the C-H bonds and the π-system of the furan rings represent another potential stabilizing force. nih.gov
In the crystal structure of the related compound 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C—H⋯N hydrogen bonds with a distance of 2.576(14) Å are observed, forming chains that extend along the crystallographic b-axis. nih.gov This highlights the importance of such interactions in directing the crystal packing of furan derivatives with nitrogen-containing functional groups.
The following table summarizes the types of intermolecular interactions and typical distances that could be expected in the crystalline state of this compound, based on observations from analogous compounds.
Table 2: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Distance Range (Å) | Reference/Analogue |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | O (furan) | ~2.8 - 3.2 | General observation in amine- and furan-containing compounds |
| Hydrogen Bond | N-H (amine) | N (amine) | ~2.9 - 3.3 | General observation in primary amines |
| Hydrogen Bond | C-H (furan/methylene) | O (furan) | ~3.0 - 3.5 | (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone nih.gov |
| Hydrogen Bond | C-H (furan) | π (furan) | ~2.6 - 2.9 | racemic [(1R,2S,3R,4S,6S)-2,6-bis(furan-2-yl)...] nih.gov |
| π-π Stacking | Furan Ring | Furan Ring | ~3.3 - 3.8 (centroid-centroid) | General observation in aromatic compounds |
Derivatives and Analogues of Bis 5 Methylfuran 2 Yl Methanamine
Synthesis of Substituted Bis(methylfuranyl)methanamine Derivatives
The synthesis of substituted derivatives of bis(5-methylfuran-2-yl)methanamine can be approached by targeting either the furan (B31954) rings or the amine nitrogen for chemical modification.
Functionalization of the Furan Ring
The furan ring is an electron-rich aromatic system susceptible to various electrophilic substitution reactions. The positions ortho to the oxygen atom (C5) are particularly activated. While specific studies on the direct functionalization of this compound are not extensively documented, the reactivity can be inferred from the known chemistry of furan and its derivatives.
One common method for the functionalization of furan rings is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic iminium species generated in situ attacks the electron-rich furan ring, usually at the C5 position. For this compound, this could potentially lead to mono- or di-formylated products, which are valuable intermediates for further synthetic transformations.
Another potential functionalization is hydrolysis . Under acidic conditions, the 5-methylfuran-2-yl moiety can undergo hydrolysis to yield a 2,5-dioxopentanyl group. This transformation highlights the reactivity of the furan ring and its potential to be converted into other functional groups under specific reaction conditions.
Modifications at the Amine Nitrogen
The secondary amine group in this compound is a key site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides. A more contemporary and efficient method for the N-alkylation of similar furan-containing diamines involves a hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst. nih.govresearchgate.net For instance, the reaction of 2,5-furandimethanol (B16202) with various primary amines in the presence of a specific iridium catalyst and a base like cesium carbonate has been shown to yield N,N'-disubstituted 2,5-bis(aminomethyl)furans. nih.govresearchgate.net This methodology could likely be adapted for the N-alkylation of this compound.
N-Acylation introduces an acyl group to the amine nitrogen, forming an amide. This is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This modification can significantly alter the electronic and steric properties of the molecule.
Exploration of Furan-Derived Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. The secondary amine of this compound itself cannot form a Schiff base directly; however, Schiff bases can be derived from related primary amines such as (5-methylfuran-2-yl)methanamine. Furthermore, bis-Schiff bases can be synthesized from diamines and aldehydes.
Condensation Reactions with Aldehydes and Ketones
The synthesis of Schiff bases is generally a straightforward one-pot reaction involving the condensation of an amine with a carbonyl compound, often with acid or base catalysis and removal of water to drive the equilibrium. researchgate.netderpharmachemica.com Furan-containing aldehydes, such as furan-2-carboxaldehyde, are common starting materials for the synthesis of furan-derived Schiff bases. derpharmachemica.comnih.gov
For example, a novel bis-Schiff base, N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine, was prepared through the condensation of furan-2-carboxaldehyde with propane-1,3-diamine. nih.gov Similarly, Schiff bases have been synthesized from 2-aminobenzamide (B116534) and furan-2-carboxaldehyde. nih.gov The synthesis of bis-Schiff bases from the condensation of aromatic primary bis-amines with isatin (B1672199) and 5-fluoroisatin (B27256) has also been reported to occur efficiently in a water suspension medium.
A representative reaction for the formation of a furan-containing Schiff base is shown below:
R-NH₂ + OHC-R' → R-N=CH-R' + H₂O
(Primary Amine) + (Aldehyde) → (Schiff Base) + (Water)
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Schiff Base Product | Reference |
| Propane-1,3-diamine | Furan-2-carboxaldehyde | N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine | nih.gov |
| 2-Aminobenzamide | Furan-2-carboxaldehyde | (Z)-N-(furan-2-ylmethylene)-2-aminobenzamide | nih.gov |
| Sulfanilamide | Furfural (B47365) | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | nih.gov |
Coordination Chemistry of Schiff Base Ligands
Schiff bases are excellent ligands in coordination chemistry due to the presence of the imine nitrogen, which is a good donor atom for metal ions. hilarispublisher.combibliomed.org When other donor atoms, such as the oxygen of a hydroxyl group or the furan ring oxygen, are in proximity to the imine group, the Schiff base can act as a multidentate ligand, forming stable chelate complexes with a variety of transition metals. banglajol.infonih.gov
The coordination of furan-containing Schiff base ligands to metal ions like Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), and Fe(III) has been extensively studied. nih.govbanglajol.infonih.gov These complexes often exhibit interesting geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the denticity of the ligand, and the reaction conditions.
For instance, the complexes of a Schiff base derived from 3-amino-5-methyl isoxazole (B147169) and 5-methyl furan-2-carboxyaldehyde with Cu(II), Ni(II), Co(II), and Zn(II) were found to have a 1:2 metal-to-ligand ratio, with the Schiff base acting as a neutral bidentate ligand coordinating through the azomethine nitrogen and the furan oxygen. banglajol.info In another example, a Schiff base derived from 2-aminobenzamide and furan-2-carboxaldehyde was shown to act as a tridentate ligand in its complexes with Ni(II), Cu(II), and Co(II). nih.gov
The formation of these metal complexes can be confirmed by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by magnetic susceptibility measurements and X-ray crystallography. The coordination of the imine nitrogen to the metal center is typically evidenced by a shift in the C=N stretching frequency in the FT-IR spectrum.
| Metal Ion | Schiff Base Ligand | Coordination Mode | Resulting Complex Geometry | Reference |
| Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), Fe(III) | N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine | Tetradentate (N₂, N'₂, O, O') | Not specified | nih.gov |
| Cu(II), Ni(II), Co(II), Zn(II), VO(IV) | From 3-amino-5-methyl isoxazole and 5-methyl furan-2-carboxyaldehyde | Bidentate (N, O) | Octahedral | banglajol.info |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | Bidentate (N, O) | Not specified | nih.gov |
Applications of Bis 5 Methylfuran 2 Yl Methanamine in Catalysis and Materials Chemistry
Ligand Design and Coordination Chemistry
The presence of both nitrogen and oxygen donor atoms, along with the aromatic furan (B31954) rings, makes Bis(5-methylfuran-2-yl)methanamine an intriguing ligand for the coordination of metal ions. The geometry and electronic properties of the resulting metal complexes can be tailored for specific catalytic applications.
Transition Metal Complexes for Catalytic Applications
This compound can act as a multidentate ligand, coordinating to transition metals through the nitrogen atom of the amine group and the oxygen atoms of the furan rings. mdpi.com The denticity of the ligand can vary depending on the metal center and the reaction conditions. The furan rings themselves can coordinate to metals in various modes, including η¹(C), η²(C=C), and as bridging ligands. researchgate.net This versatility allows for the synthesis of a wide array of metal complexes with diverse steric and electronic environments around the metal center.
The coordination of furan-containing ligands to transition metal clusters has been shown to activate C-H bonds within the furan ring, leading to the formation of novel sandwich and furyl complexes. sc.edu While specific studies on this compound are limited, the principles established for simpler furan-based ligands suggest its potential in stabilizing transition metal catalysts for a variety of transformations. researchgate.nethud.ac.uk Ruthenium complexes with furan-containing benzylidene ligands, for example, have demonstrated high activity in metathesis reactions. semanticscholar.org The electronic properties of the furan rings, influenced by the methyl substituents, can modulate the catalytic activity of the metal center.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Description | Potential Catalytic Application |
| N-monodentate | Coordination through the nitrogen atom of the amine group. | General catalysis where the furan rings provide steric bulk. |
| N,O-bidentate | Coordination through the nitrogen atom and one furan oxygen. | Asymmetric catalysis, hydroformylation. |
| N,O,O'-tridentate | Coordination through the nitrogen and both furan oxygen atoms. | Stabilization of high-oxidation-state metal centers. |
| Bridging ligand | The ligand bridges two or more metal centers. | Synthesis of polynuclear clusters with cooperative catalytic effects. |
Organocatalytic Systems Employing the Amine Moiety
The secondary amine functionality in this compound makes it a candidate for use in organocatalysis. Amines are well-established organocatalysts for a variety of reactions, including Mannich reactions, Michael additions, and aldol (B89426) condensations. researchgate.netnih.gov The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate.
The furan rings in this compound can influence the reactivity and selectivity of the amine catalyst. The steric bulk of the two furan moieties can create a specific chiral pocket around the reactive center, potentially leading to high stereoselectivity in asymmetric transformations. nih.govacs.org Furthermore, the electronic nature of the furan rings can affect the basicity and nucleophilicity of the amine nitrogen. While direct organocatalytic applications of this compound have not been extensively reported, the known reactivity of similar furan-containing amines suggests its potential in this area. acs.org
Advanced Applications in Chemical Transformations
Beyond its role as a ligand, this compound can participate directly in chemical reactions as a reactant or precursor, leading to the formation of complex molecules and materials.
Role in Carbon-Carbon Bond Forming Reactions
Furan derivatives are valuable substrates in a variety of carbon-carbon bond-forming reactions, often catalyzed by transition metals. proquest.comresearchgate.netresearchgate.net The furan ring can undergo reactions such as Friedel-Crafts alkylation and arylation, as well as cross-coupling reactions. proquest.com The presence of the amine group in this compound can direct these reactions to specific positions on the furan rings.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of functionalized furans. researchgate.net While specific examples involving this compound are scarce, related compounds like di(furan-2-yl)methanamine (B3225761) can be expected to participate in such transformations. nih.gov Iron and copper catalysts have also been employed for the synthesis of benzofurans through intramolecular C-O bond formation, highlighting the reactivity of the furan scaffold. acs.orgnih.gov
Precursor for Advanced Polymeric and Supramolecular Structures
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. core.ac.ukrsc.orgresearchgate.net The furan ring can be incorporated into polymer backbones through various polymerization techniques, including polycondensation and ring-opening metathesis polymerization (ROMP). researchgate.netscribd.com The resulting polymers often exhibit interesting thermal and mechanical properties. rsc.orgnih.gov
This compound, with its two furan rings and a reactive amine group, is a promising monomer for the synthesis of novel polymers. The amine functionality can be used to form polyamides, polyimides, or polyureas. The furan moieties can also participate in Diels-Alder reactions, allowing for the creation of thermally reversible cross-linked polymers and self-healing materials.
Furthermore, the ability of the furan and amine groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound a suitable building block for the construction of supramolecular assemblies. nih.govresearchgate.net These ordered structures have potential applications in areas such as sensing, drug delivery, and organic electronics. The synthesis of furan-based conjugated polymers with tunable bandgaps has been achieved through direct C-H arylation, suggesting a pathway for creating electronically active materials from precursors like this compound. rsc.org
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Polymerization Reaction | Potential Properties and Applications |
| Polyamide | Polycondensation with a dicarboxylic acid. | High thermal stability, engineering plastics. |
| Polyimide | Reaction with a dianhydride followed by imidization. | Excellent thermal and chemical resistance, electronics. |
| Cross-linked Polymer | Diels-Alder reaction of furan rings with a dienophile. | Thermally reversible materials, self-healing coatings. |
| Supramolecular Polymer | Self-assembly through hydrogen bonding and π-π stacking. | Smart materials, gels, sensors. |
Advanced Analytical Methodologies for Bis 5 Methylfuran 2 Yl Methanamine in Chemical Systems
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is a cornerstone for the analysis of furan (B31954) derivatives, enabling the separation of complex mixtures into individual components. This separation is fundamental for accurate purity assessment and for monitoring the intricate changes that occur during a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing non-volatile or thermally unstable compounds like Bis(5-methylfuran-2-yl)methanamine. It is widely used to determine the purity of synthesized batches and to quantify the yield of reactions.
Reversed-phase HPLC is the most common mode used for furan derivatives. In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. The inclusion of modifiers like acetic acid or formic acid in the mobile phase can improve peak shape and resolution. nih.gov
For reaction monitoring, HPLC can track the depletion of starting materials and the formation of this compound over time. Samples are taken from the reaction vessel at various intervals and injected into the HPLC system. The purity of the final product can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. mdpi.com Studies on related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have successfully used HPLC to confirm purity, often achieving greater than 96%. mdpi.com
A Diode Array Detector (DAD) is frequently paired with HPLC systems, allowing for the simultaneous acquisition of UV-visible spectra for each eluting peak. This provides additional confirmation of the peak's identity by comparing its spectrum to that of a known standard. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Furan Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) | nih.gov |
| Injection Volume | 2 µL | nih.gov |
| Application | Purity assessment and reaction monitoring | mdpi.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile byproducts, unreacted starting materials, or degradation products in a reaction mixture. Many furan derivatives are sufficiently volatile for GC analysis. mdpi.com
In GC, compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column. dtu.dknih.gov Columns with a nonpolar phase, such as those coated with polydimethylsiloxane (B3030410) (e.g., HP-5MS or Equity-1), are commonly used for separating furan derivatives. mdpi.comdtu.dk The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column.
The gas chromatograph is coupled to a mass spectrometer, which serves as a highly specific and sensitive detector. As each compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by comparison to spectral libraries. nih.gov This technique is particularly effective for resolving and identifying isomers, such as 2-methylfuran (B129897) and 3-methylfuran, which can be challenging to separate. mdpi.comnih.gov
Table 2: Typical GC-MS Parameters for Furan Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS or Equity-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | mdpi.comdtu.dk |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | dtu.dk |
| Oven Program | Initial temp. 32-40°C, ramped to 200-250°C | mdpi.comdtu.dk |
| Injection Mode | Split or Splitless | mdpi.com |
| Detector | Mass Spectrometer (MS) in Multiple Reaction Monitoring (MRM) or full scan mode | mdpi.com |
| Application | Identification of volatile impurities and reaction byproducts | mdpi.comnih.gov |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and straightforward approach for the quantitative analysis of compounds containing chromophores, such as the furan rings in this compound.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The furan ring system is a chromophore that absorbs UV light, making this technique suitable for detecting and quantifying furan-containing compounds. dss.go.th The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
This method can be effectively used to monitor the progress of a reaction. By measuring the absorbance at the wavelength of maximum absorption (λmax) of this compound, one can track its formation over time. dss.go.th Conversely, if the starting materials absorb at a different wavelength, their consumption can be monitored simultaneously. Research on furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) has shown that UV spectra can provide a rapid estimation of their total concentration, with a dominant peak observed around 278-284 nm. dss.go.th
While UV-Vis spectroscopy is a powerful tool for quantitative analysis, its selectivity can be limited in complex mixtures where multiple components absorb at similar wavelengths. In such cases, the method is often used in conjunction with a separation technique like HPLC. However, for relatively clean reaction systems, it provides a simple and efficient means of determining concentration and monitoring reaction kinetics. mdpi.com
Table 3: UV Absorption Data for Representative Furan Compounds
| Compound | Wavelength of Maximum Absorption (λmax) | Application | Reference |
|---|---|---|---|
| Furfural | ~278 nm | Concentration estimation | dss.go.th |
| 5-Hydroxymethylfurfural (HMF) | ~284 nm | Concentration estimation | dss.go.th |
| 2,5-Diformylfuran (DFF) | Absorbs below 380 nm; colorimetric assay product absorbs at 350-500 nm | Detection in reaction mixtures | mdpi.com |
| 2-Acetyl-5-methylfuran | Multiple transitions observed in the UV region | Structural characterization | researchgate.net |
Future Research Directions and Emerging Opportunities
Design of Novel Architectures Utilizing the Bis(5-methylfuran-2-yl)methanamine Scaffold
The bifunctional nature of the this compound scaffold, with its reactive furan (B31954) moieties and the nucleophilic secondary amine, makes it an exemplary candidate for the design of novel and complex molecular architectures. The furan rings can participate in [4+2] cycloaddition reactions, particularly with bismaleimides, to form cross-linked, thermally robust polymer networks. researchgate.net This approach has been successfully used for other furan-containing polymers to improve their thermal properties. researchgate.net
Furthermore, the central amine group provides a reactive site for a variety of polymerization reactions. For instance, it can react with diacids or their derivatives to form novel polyamides, or with diisocyanates to produce polyureas. The synthesis of diamines like 2,5-bis(aminomethyl)furan (B21128) (BAMF) from biomass-derived compounds is already being explored for the production of new polyamides and polyureas. researchgate.net The rigid furan rings incorporated into the polymer backbone would likely impart enhanced thermal stability and mechanical strength to the resulting materials, potentially creating high-performance bio-based plastics.
Researchers are also exploring proximity-induced ligation reactions, where furan moieties can be transformed under specific conditions to create stable, covalently linked adducts. nih.gov The this compound structure could be employed in creating self-assembling or self-addressable covalent constructs on surfaces, templated by DNA, RNA, or peptides. nih.gov The hydrolysis of the furan ring to a 2,5-dione functionality under acidic conditions can facilitate spontaneous and stable ligation with hydrazine (B178648) nucleophiles, a bio-orthogonal reaction that proceeds under physiological conditions without needing an external trigger. nih.gov
Sustainable Synthesis and Catalytic Recycling Strategies
A key area of future research will be the development of sustainable and economically viable methods for synthesizing this compound, likely derived from abundant biomass. The parent compound, 2-methylfuran (B129897), can be produced from the selective hydrogenation of furfural (B47365), which itself is derived from hemicellulose. mdpi.com The synthesis of the closely related compound, bis(5-methylfuran-2-yl)methane, has been achieved with an 86% yield through the reaction of 2-methylfuran and formaldehyde (B43269) using a recyclable magnetic solid acid catalyst. mdpi.com This demonstrates a promising pathway for green synthesis, where the catalyst can be easily recovered and reused, minimizing waste and production costs.
Catalytic transfer hydrogenation represents another environmentally benign strategy, using hydrogen donors like isopropanol (B130326) instead of high-pressure hydrogen gas. mdpi.com Research into catalysts, such as bimetallic alloys on zeolite or silica (B1680970) supports, has shown increased efficiency and selectivity in furan conversions. mdpi.com Future work will likely focus on optimizing these catalytic systems to maximize yield and minimize energy input, making the production process truly sustainable.
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling is an indispensable tool for accelerating research and development related to this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. This allows for a fundamental understanding of its reactivity and potential interactions.
Computational models can be used to simulate reaction pathways for the synthesis of the molecule, helping to identify the most energetically favorable routes and optimize reaction conditions. For instance, modeling can elucidate the mechanism of catalytic reactions, such as the role of lattice oxygen and the redox cycling of metal centers in catalysts used for furan transformations. rsc.org This insight is crucial for designing more efficient and selective catalysts.
Furthermore, computational chemistry is vital for predictive materials science. By modeling the polymerization of this compound with various co-monomers, researchers can predict the properties of the resulting polymers, including their thermal stability, mechanical strength, and barrier properties. researchgate.net This in-silico screening of potential polymers can significantly reduce the experimental effort required to identify promising new materials, guiding laboratory work toward the most viable candidates and accelerating the discovery of novel, high-performance, bio-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
